molecular formula C14H10N6 B160775 p,p'-Diazidostilbene CAS No. 10193-62-1

p,p'-Diazidostilbene

Cat. No.: B160775
CAS No.: 10193-62-1
M. Wt: 262.27 g/mol
InChI Key: HWEONUWVYWIJPF-OWOJBTEDSA-N
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Description

p,p’-Diazidostilbene: is an organic compound with the molecular formula C₁₄H₁₀N₆. It is characterized by the presence of two azido groups attached to a stilbene backbone. This compound is known for its photoreactive properties, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p,p’-Diazidostilbene typically involves the diazotization of p,p’-diamino stilbene followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield p,p’-Diazidostilbene .

Industrial Production Methods: In industrial settings, the production of p,p’-Diazidostilbene may involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The primary mechanism of action of p,p’-Diazidostilbene involves the generation of nitrenes upon exposure to ultraviolet light. These nitrenes are highly reactive and can insert into various chemical bonds, leading to the formation of new covalent bonds. This property is exploited in applications such as polymer cross-linking and photoaffinity labeling .

Comparison with Similar Compounds

Properties

IUPAC Name

1-azido-4-[(E)-2-(4-azidophenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h1-10H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEONUWVYWIJPF-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10193-62-1
Record name p,p'-Diazidostilbene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-diazidostilbene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.422
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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